DL-Estradiol, also known as 17β-estradiol, is a potent estrogenic hormone primarily produced in the ovaries, adrenal glands, and testes. It plays a crucial role in the regulation of the female reproductive system and secondary sexual characteristics. As the most biologically active form of estrogen, DL-estradiol is essential for various physiological processes, including the menstrual cycle, bone density maintenance, and cardiovascular health. Its chemical structure consists of a phenolic A ring and a cyclopentanoperhydrophenanthrene backbone, making it a steroid hormone.
Estradiol exerts its effects by binding to estrogen receptors (ERs), which are located in various tissues throughout the body, including the uterus, breasts, and bones []. Upon binding, the estradiol-ER complex translocates to the nucleus, where it interacts with DNA to regulate gene expression. This, in turn, influences various cellular processes related to development, reproduction, and metabolism [].
DL-Estradiol primarily acts as an agonist of estrogen receptors (ERα and ERβ), modulating gene transcription and expression in target tissues. This action is mediated through classical genomic pathways where estradiol binds to its receptors, leading to dimerization and translocation to the nucleus to regulate specific genes . Additionally, estradiol activates membrane-bound estrogen receptors (GPER), which mediate rapid non-genomic effects such as increased intracellular calcium levels and activation of signaling pathways involved in cell proliferation .
The biological effects of DL-estradiol include:
DL-Estradiol can be synthesized through several methods:
DL-Estradiol has several clinical applications:
Studies have shown that DL-estradiol interacts with various drugs and compounds:
Several compounds share structural similarities with DL-estradiol but differ in their biological activity or potency:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Estrone | Yes | Less potent than DL-estradiol | Precursor to DL-estradiol |
Estriol | Yes | Weaker estrogenic activity | Predominant during pregnancy |
Ethinylestradiol | Yes | More potent synthetic derivative | Used in oral contraceptives |
4-Hydroxyestradiol | Yes | Active metabolite with distinct effects | Involved in cancer risk modulation |
16α-Hydroxyestrone | Yes | Potentially carcinogenic | Unique metabolic pathway |
DL-estradiol's unique potency and role as a primary estrogen make it distinct among these compounds, particularly regarding its influence on reproductive health and systemic effects in both men and women .
DL-Estradiol is a synthetic steroid with the molecular formula C₁₈H₂₄O₂ and a molecular weight of 272.38 g/mol. Its IUPAC name is (±)-estra-1,3,5(10)-triene-3,17-diol, reflecting its fused tetracyclic hydrocarbon skeleton and hydroxyl groups at positions 3 and 17.
The compound is interchangeably referred to as rac-Estradiol, (±)-Estradiol, or DL-17β-Estradiol. Key identifiers include:
1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
As a member of the estra-1,3,5(10)-triene family, DL-Estradiol shares the core structure of natural estrogens but differs in stereochemical configuration at carbon 17.
DL-Estradiol represents a racemic mixture of two stereoisomers: 17α-estradiol and 17β-estradiol, which differ in the orientation of the hydroxyl group at position 17 of the steroid nucleus [1]. The molecular formula of DL-estradiol is C18H24O2 with a molecular weight of 272.382 g/mol [2]. The compound consists of a tetracyclic ring system comprising three cyclohexane rings (A, B, and C) and one cyclopentane ring (D), with hydroxyl groups at positions 3 and 17 [3].
The stereochemistry at carbon 17 is particularly significant, as it determines whether the compound is 17α-estradiol or 17β-estradiol [4]. In 17β-estradiol, the hydroxyl group at position 17 is oriented in the β-configuration (above the plane of the steroid nucleus), while in 17α-estradiol, this hydroxyl group is in the α-configuration (below the plane) [5]. The systematic name for 17β-estradiol according to IUPAC nomenclature is (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, while 17α-estradiol is the C17 epimer [4] [6].
The A-ring of the steroid nucleus contains an aromatic phenolic structure with a hydroxyl group at position 3, which is essential for the compound's biological activity [3]. The B and C rings adopt chair conformations, while the D ring forms a cyclopentane structure [7]. The overall molecular structure is relatively rigid due to the fused ring system, with some flexibility primarily in the D ring [14].
DL-Estradiol exhibits distinct crystallographic properties that have been extensively studied using X-ray diffraction techniques [7]. The compound can exist in multiple crystalline forms, including anhydrous polymorphs and a hemihydrate form [7]. The hemihydrate form is particularly characteristic of estradiol, where water molecules are incorporated into the crystal lattice, forming hydrogen bonds with the steroid molecules [7].
The crystal structure of estradiol hemihydrate reveals that water molecules are located on a binary axis in association with the A and D rings of the steroid molecules [7]. These water molecules participate in hydrogen bonding, which significantly contributes to the stability of the crystal lattice [7]. X-ray diffraction studies have shown that the presence of water molecules is crucial for maintaining the crystal stability of estradiol hemihydrate [7].
In addition to the hemihydrate form, anhydrous DL-estradiol can exist in multiple polymorphic forms [7]. Thermal analysis and spectroscopic techniques have identified at least two distinct anhydrous polymorphs, designated as forms C and D [7]. These polymorphs exhibit different melting points and can be interconverted through various thermal and mechanical processes [7].
The crystal packing of DL-estradiol involves both hydrogen bonding and van der Waals interactions [10]. The hydroxyl groups at positions 3 and 17 participate in hydrogen bonding networks that contribute to the three-dimensional arrangement of molecules in the crystal lattice [10]. X-ray diffraction patterns at different temperatures have shown that the crystal structure of estradiol hemihydrate undergoes subtle changes with increasing temperature, particularly above 110°C, corresponding to the onset of water loss [7].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and configuration of DL-estradiol [13]. Both proton (1H) and carbon-13 (13C) NMR have been extensively used to characterize this compound [14] [15].
The 1H NMR spectrum of DL-estradiol in dimethyl sulfoxide (DMSO) solution exhibits several characteristic signals [13]. The aromatic protons of the A-ring appear at chemical shifts of 7.00 ppm (H-1), 6.47 ppm (H-2), and 6.39 ppm (H-4) [14]. The phenolic hydroxyl proton at position 3 typically appears as a singlet at approximately 9.0 ppm, while the hydroxyl proton at position 17 resonates at around 4.5 ppm [13].
The methyl group at position 18 gives a distinctive singlet at 0.63 ppm, which serves as a useful diagnostic signal [14]. The proton at position 17 (adjacent to the hydroxyl group) appears at 3.48 ppm [14]. The remaining protons of the steroid skeleton resonate in the region between 1.0 and 2.7 ppm, with complex coupling patterns due to the rigid cyclic structure [14].
Table 1: Selected 1H NMR Chemical Shifts of DL-Estradiol in DMSO-d6 [14]
Position | Chemical Shift (ppm) |
---|---|
1 | 7.00 |
2 | 6.47 |
4 | 6.39 |
6α | 2.65 |
6β | 2.68 |
17 | 3.48 |
18 | 0.63 |
The 13C NMR spectrum of DL-estradiol shows signals for all 18 carbon atoms [15]. The aromatic carbons of the A-ring resonate at chemical shifts between 112 and 155 ppm, with C-3 (bearing the hydroxyl group) appearing at approximately 154.8 ppm [14]. The carbon at position 17 (bearing the second hydroxyl group) gives a signal at around 80-82 ppm [14] [15]. The methyl carbon at position 18 appears at approximately 12 ppm, while the remaining carbons of the steroid skeleton resonate between 20 and 50 ppm [15] [18].
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed to fully assign the NMR signals and to determine the stereochemistry of DL-estradiol [14]. These techniques have been particularly useful in distinguishing between the 17α and 17β isomers based on their different coupling patterns and nuclear Overhauser effects [14].
DL-Estradiol exhibits characteristic ultraviolet-visible (UV-Vis) absorption properties due to its aromatic A-ring structure [19]. The UV-Vis spectrum of DL-estradiol typically shows two absorption maxima, with the primary maximum occurring at approximately 280 nm [19]. This absorption band is attributed to the π→π* electronic transitions in the aromatic A-ring [19] [20].
The molar extinction coefficient (ε) of DL-estradiol at 280 nm is relatively high, reflecting the presence of the conjugated aromatic system [19]. The UV-Vis absorption properties of DL-estradiol are often utilized in analytical methods for its quantification, such as high-performance liquid chromatography (HPLC) with UV detection [19].
The UV-Vis absorption characteristics of DL-estradiol can be influenced by various factors, including pH and solvent composition [20]. In acidic conditions, the phenolic hydroxyl group at position 3 remains protonated, while in alkaline conditions, it becomes deprotonated, leading to shifts in the absorption maxima [20]. Similarly, the polarity of the solvent can affect the position and intensity of the absorption bands [20].
Derivative UV spectrophotometry has been employed for the determination of estradiol in pharmaceutical formulations [20]. This technique enhances the resolution and sensitivity of the analysis by taking the first or higher derivatives of the absorption spectrum [20]. The first-order derivative spectra, obtained at specific parameters (N = 5, Δλ = 4.0 nm), have been used for quantitative determinations at 270 nm [20].
The partition coefficient (log P) is a crucial physicochemical parameter that describes the distribution of a compound between an organic phase (typically octanol) and an aqueous phase [23]. For DL-estradiol, the octanol-water partition coefficient (log P) has been reported to be approximately 4.13, indicating its highly lipophilic nature [36]. This high lipophilicity is attributed to the steroid backbone and the limited number of polar functional groups (two hydroxyl groups) [23] [24].
The solubility of DL-estradiol in various solvents is an important consideration for its handling and formulation [26]. The compound exhibits poor solubility in water (approximately 3.6 mg/L at 27°C) but is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [26] [27]. The solubility in these organic solvents is approximately 5 mg/mL in ethanol, 20 mg/mL in DMSO, and 30 mg/mL in DMF [26].
The solubility of DL-estradiol in aqueous systems can be influenced by various factors, including pH, ionic strength, and the presence of organic solvents [27]. A study examining these effects found that methanol was the most effective solvent for extracting estradiol from aqueous solutions, achieving nearly 100% extraction at a concentration of 5.0 pg/mL, compared to diethyl ether and dichloromethane, which extracted only 73% and 70%, respectively [27].
Table 2: Solubility of DL-Estradiol in Various Solvents [26] [27]
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.0036 |
Ethanol | 5 |
DMSO | 20 |
DMF | 30 |
DMF:PBS (1:1, pH 7.2) | 0.5 |
The distribution coefficient (log D) of DL-estradiol, which accounts for the ionization state of the compound at a specific pH, is also an important parameter [23]. At physiological pH (7.4), the log D value is similar to the log P value since the compound is predominantly in its neutral form [23] [25]. However, at higher pH values, where the phenolic hydroxyl group may become partially ionized, the log D value decreases, reflecting increased partitioning into the aqueous phase [23] [25].
17β-Estradiol binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with dissociation constants (Kd) in the range of 0.1-0.2 nM [31]. In contrast, 17α-estradiol exhibits significantly lower binding affinity for these receptors, with RBA values approximately 20.5% for ERα and 8.2% for ERβ compared to 17β-estradiol [31]. This translates to absolute binding affinities (Ki) of 0.2-0.52 nM for ERα and 0.43-1.2 nM for ERβ [31].
Table 3: Relative Binding Affinities of Estradiol Stereoisomers for Estrogen Receptors [29] [31]
Compound | Relative Binding Affinity (%) | Absolute Binding Affinity (nM) | ||
---|---|---|---|---|
ERα | ERβ | ERα | ERβ | |
17β-Estradiol | 100 | 100 | 0.115 (0.04-0.24) | 0.15 (0.10-2.08) |
17α-Estradiol | 20.5 (7-80.1) | 8.195 (2-42) | 0.2-0.52 | 0.43-1.2 |
The difference in binding affinity between the two stereoisomers is attributed to their distinct three-dimensional structures, particularly the orientation of the hydroxyl group at position 17 [30] [32]. In 17β-estradiol, this hydroxyl group is positioned optimally for hydrogen bonding with specific amino acid residues in the ligand-binding domain of the estrogen receptors [30]. In contrast, the α-orientation of the hydroxyl group in 17α-estradiol results in less favorable interactions with these residues [30] [32].
Interestingly, while 17α-estradiol has lower affinity for the classical nuclear estrogen receptors (ERα and ERβ), it has been found to bind with higher affinity than 17β-estradiol to a brain-localized estrogen receptor known as ER-X [31]. This suggests that 17α-estradiol may have distinct biological roles and could potentially be the predominant endogenous ligand for this receptor [31].